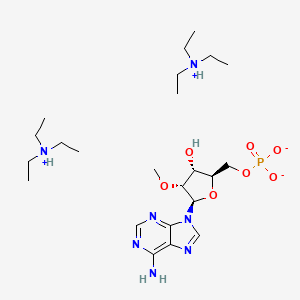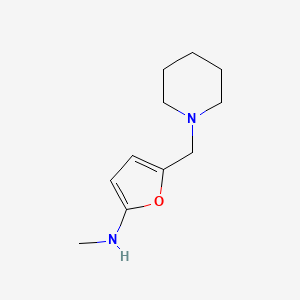![molecular formula C9H6ClNO2S B12865549 2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride: is a chemical compound with the molecular formula C8H7NOS . Its systematic name is 2-(Methylthio)benzo[d]oxazole , and it is also known by other names such as 2-methylsulfanyl-1,3-benzoxazole and 2-(Methylthio)benzoxazole .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves introducing a carbonyl chloride group onto the 6-position of the benzoxazole ring. Specific synthetic routes may vary, but one common method is the reaction of 2-(methylthio)phenol with phosgene (COCl2) under appropriate conditions.
Reaction Conditions: The reaction typically occurs under anhydrous and inert conditions. Phosgene is a toxic and reactive reagent, so safety precautions are essential.
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories for specific applications.
Análisis De Reacciones Químicas
Reactivity: 2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride can undergo various chemical reactions:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Acylation: The carbonyl chloride group can react with nucleophiles to form acyl derivatives.
Nucleophiles: Alcohols, amines, and other nucleophiles can react with the carbonyl chloride group.
Solvents: Common solvents include dichloromethane (CHCl) and other organic solvents.
Major Products: The major products depend on the specific reaction conditions and the nature of the nucleophile. For example, reaction with an amine may yield an amide derivative.
Aplicaciones Científicas De Investigación
2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride finds applications in:
Medicinal Chemistry: It may serve as a building block for designing bioactive compounds.
Materials Science: Its reactivity makes it useful for functionalizing surfaces or modifying polymers.
Chemical Biology: Researchers explore its interactions with biological targets.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It could act as a reactive intermediate, participate in covalent bonding, or influence biological processes.
Comparación Con Compuestos Similares
While information on similar compounds is scarce, researchers may compare it with related benzoxazole derivatives, highlighting its unique properties.
Remember that safety precautions are crucial when handling any chemical compound. Always consult reliable sources and literature for detailed information on specific reactions and applications
Propiedades
Fórmula molecular |
C9H6ClNO2S |
|---|---|
Peso molecular |
227.67 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO2S/c1-14-9-11-6-3-2-5(8(10)12)4-7(6)13-9/h2-4H,1H3 |
Clave InChI |
CAYMWTDETKJNOY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(O1)C=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)


![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)



![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
